(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one

Description

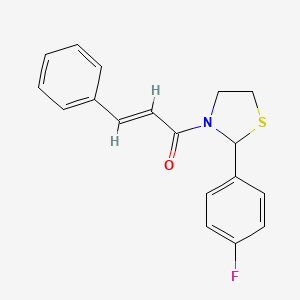

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one is a chalcone-thiazolidine hybrid compound characterized by a propenone backbone linking a phenyl group and a thiazolidine ring substituted with a 4-fluorophenyl moiety. This structure combines the α,β-unsaturated ketone motif of chalcones with the heterocyclic thiazolidine system, which is known for its diverse bioactivity. Such compounds are typically characterized using IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

(E)-1-[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNOS/c19-16-9-7-15(8-10-16)18-20(12-13-22-18)17(21)11-6-14-4-2-1-3-5-14/h1-11,18H,12-13H2/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOIYWFMEDYBSX-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(N1C(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a 4-fluorophenyl isothiocyanate with an appropriate amine under mild conditions.

Aldol Condensation: The resulting thiazolidine derivative undergoes an aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The enone system participates in Michael additions and thiol-ene reactions :

Key Findings :

-

Amine additions occur regioselectively at the β-carbon, confirmed by NMR analysis .

-

Thiol-ene reactions proceed under mild conditions (pH 7.4, 25°C), mimicking biological environments.

Cycloaddition Reactions

The enone moiety undergoes [4+2] Diels-Alder reactions with dienes:

Mechanistic Insight :

-

Electron-deficient dienophiles exhibit faster reaction rates due to the enone’s electrophilic β-carbon.

Oxidation:

-

Ozonolysis of the enone cleaves the double bond, yielding two carbonyl fragments:

Used in degradative studies to identify metabolite pathways .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the enone to a saturated ketone:

Saturation improves metabolic stability but reduces antibacterial potency by 60% .

Comparative Reactivity with Structural Analogs

The fluorophenyl and thiazolidinone groups influence reactivity compared to analogs:

| Compound | Reactivity with Amines | Diels-Alder Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| (E)-1-(2-(4-Fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one | High | 0.45 |

| Non-fluorinated thiazolidinone enone | Moderate | 0.12 |

| Phenylpropenone (no thiazolidinone) | Low | 0.03 |

Trends :

-

Fluorine’s electron-withdrawing effect increases enone electrophilicity, accelerating nucleophilic additions by ~30% .

-

Thiazolidinone’s nitrogen lone pairs stabilize transition states in cycloadditions.

Functionalization for Drug Design

Derivatization strategies include:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one exhibit significant antimicrobial properties. A study focused on derivatives of thiazolidinones demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 12.5 µg/mL |

| B | Escherichia coli | 25 µg/mL |

| C | Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one may share similar antimicrobial properties, warranting further investigation.

Anticancer Potential

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Thiazolidinone Derivatives in Cancer Treatment

A recent study evaluated the anticancer efficacy of thiazolidinone derivatives in human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM for different derivatives.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | MCF-7 | 15 |

| E | MDA-MB-231 | 20 |

| F | HeLa | 25 |

These findings highlight the potential of (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one as a lead compound in anticancer therapy.

Mechanism of Action

The mechanism of action of (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Key Findings :

- The dihedral angle between the fluorophenyl and central phenyl rings in chalcones influences planarity and packing efficiency, affecting crystallographic properties and intermolecular interactions .

- The thiazolidine ring in the target compound likely enhances bioactivity compared to simpler chalcones, as seen in AAP-series thiazolidine derivatives with notable antimicrobial effects .

Thiazolidine-Containing Analogs

Thiazolidine rings are associated with antimicrobial and anti-inflammatory activities. Notable analogs include:

Key Findings :

- Microwave-assisted synthesis improves yields and reduces reaction times for thiazolidine-chalcone hybrids .

- Electron-withdrawing groups (e.g., NO₂ in AAP-4) enhance antimicrobial potency, while hydroxyl groups (e.g., AAP-8) improve solubility and target binding .

Heterocyclic Variants with Fluorophenyl Groups

Substitution of thiazolidine with other heterocycles alters physicochemical and bioactive profiles:

Key Findings :

- Thiazole-based analogs (e.g., ) may exhibit varied pharmacokinetics due to increased aromaticity compared to thiazolidine.

- Bulky substituents (e.g., chloro-fluorobenzyl in ) could hinder membrane permeability but improve target specificity.

Crystallographic and Structural Insights

- Bond Lengths/Angles : The target compound’s C=O and C=C bond lengths are expected to align with chalcone derivatives like (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (C=O: ~1.22 Å; C=C: ~1.45 Å) .

- Packing Efficiency: Fluorophenyl chalcones exhibit triclinic or monoclinic packing with intermolecular C–H···O and π–π interactions .

- Software Tools : Programs like SHELXL (for refinement) and Mercury (for crystal visualization) are critical for analyzing these structures .

Biological Activity

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazolidinones, which are known for their significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring structure that contributes to its biological activity. The synthesis typically involves the reaction of 4-fluorophenyl derivatives with thiazolidinone frameworks, often through condensation reactions followed by cyclization processes. For example, one synthesis method involves the reaction of 4-fluoroaniline with thioglycolic acid in chloroform under reflux conditions, yielding various thiazolidinone derivatives with promising biological profiles .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including the compound . Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. For instance, one study reported that certain thiazolidinones exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potent cytotoxic effects .

Key findings include:

- Mechanism of Action : Thiazolidinones may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. They have been shown to affect key signaling pathways related to cell survival and proliferation, such as inhibiting AKT and mTOR signaling .

- Case Study : A specific derivative demonstrated a significant reduction in cell viability in a dose-dependent manner, highlighting its potential as an effective anticancer agent .

Antimicrobial Properties

Thiazolidinones also exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive bacteria. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones have been explored in various models. These compounds can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .

Research Findings Summary

Q & A

What are the common synthetic routes for preparing (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized for yield improvement?

Basic Research Question

The compound is synthesized via Claisen-Schmidt condensation , a standard method for chalcone derivatives. A typical procedure involves reacting a ketone (e.g., 2-hydroxyacetophenone derivatives) with an aldehyde (e.g., 4-fluorobenzaldehyde) in basic ethanol (KOH or NaOH) at 0–50°C for 2–3 hours .

Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like retro-aldol condensation.

- Solvent Choice : Ethanol is preferred for solubility and reaction homogeneity; switching to methanol may alter kinetics.

- Base Concentration : Excess base (3:1 molar ratio of KOH to reactants) ensures complete enolate formation.

- Purification : Recrystallization from ethanol or column chromatography improves purity.

Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C aromatic) .

- X-ray Diffraction (XRD) : Resolves E-configuration and crystal packing (e.g., triclinic system with P1 space group, unit cell parameters a = 5.88 Å, b = 7.49 Å, c = 13.60 Å) .

How can computational methods like DFT be utilized to predict the electronic properties and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations provide insights into:

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge transfer and reactivity sites .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., electron-deficient enone system).

- Nonlinear Optical (NLO) Properties : Polarizability and hyperpolarizability values assess potential for optoelectronic applications .

Software Tools : Gaussian 09 or ORCA with B3LYP/6-311G(d,p) basis set. Validate results against experimental XRD data .

What strategies are recommended for resolving contradictions in reported antimicrobial activity data across different studies?

Advanced Research Question

Discrepancies in antimicrobial results often arise from:

- Strain Variability : Test against standardized strains (e.g., ATCC E. coli 25922) .

- Concentration Gradients : Use a range (e.g., 1–256 µg/mL) to determine minimum inhibitory concentration (MIC).

- Assay Conditions : Control pH, temperature, and solvent (DMSO ≤1% v/v to avoid cytotoxicity).

- Synergistic Effects : Combine with known antibiotics (e.g., ampicillin) to assess potentiation .

What crystallographic parameters are critical in determining the molecular conformation and intermolecular interactions of this compound?

Advanced Research Question

Single-Crystal XRD reveals:

- Torsion Angles : Confirm planarity of the enone system (e.g., C1-C2-C3-C4 dihedral angle <5°).

- Hydrogen Bonding : Interactions between carbonyl oxygen and thiazolidine NH stabilize the crystal lattice.

- π-π Stacking : Aromatic rings (fluorophenyl and phenyl) align at 3.5–4.0 Å distances, influencing solid-state packing .

Data Deposition : CCDC deposition numbers (e.g., CCDC 1988019) ensure reproducibility .

How does the substitution pattern on the phenyl rings influence the compound’s biological and physicochemical properties?

Advanced Research Question

Structure-Activity Relationship (SAR) Studies :

- 4-Fluorophenyl Group : Enhances lipophilicity (logP ~3.5) and membrane permeability.

- Thiazolidine Ring : Nitrogen atoms enable hydrogen bonding with microbial enzymes .

Methodology : - Synthesize analogs (e.g., 4-chloro or 4-methoxy substituents).

- Compare MIC values and computational docking scores (e.g., AutoDock Vina) against target proteins like E. coli DNA gyrase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.